molecular formula C3H4N4O6 B14636813 Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate CAS No. 56152-67-1

Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate

Cat. No.: B14636813
CAS No.: 56152-67-1
M. Wt: 192.09 g/mol
InChI Key: WZTFFYXOIJXYJZ-UHFFFAOYSA-N
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Description

Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dinitromethylidene group attached to a hydrazine carboxylate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate typically involves the reaction of methyl hydrazinocarboxylate with dinitromethane under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with the presence of a base like sodium acetate to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the dinitromethylidene group to a less oxidized state.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate involves its interaction with molecular targets through its reactive functional groups. The dinitromethylidene group can participate in electron transfer reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can lead to various biochemical and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl hydrazinocarboxylate: A precursor in the synthesis of Methyl 2-(dinitromethylidene)hydrazine-1-carboxylate.

    Dinitromethane: Another compound with a dinitro group, used in similar chemical reactions.

Uniqueness

This compound is unique due to its combination of a dinitromethylidene group and a hydrazine carboxylate moiety

Properties

CAS No.

56152-67-1

Molecular Formula

C3H4N4O6

Molecular Weight

192.09 g/mol

IUPAC Name

methyl N-(dinitromethylideneamino)carbamate

InChI

InChI=1S/C3H4N4O6/c1-13-3(8)5-4-2(6(9)10)7(11)12/h1H3,(H,5,8)

InChI Key

WZTFFYXOIJXYJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NN=C([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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